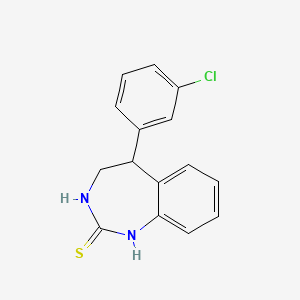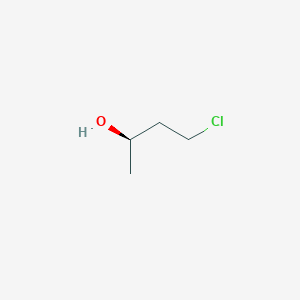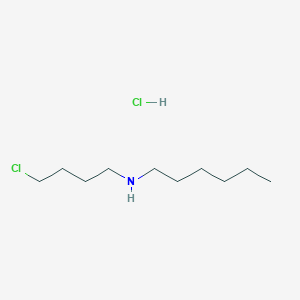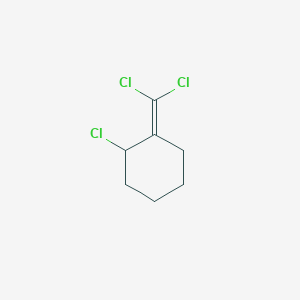![molecular formula C15H15ClO3S B14383756 1-[3-(Benzenesulfonyl)propoxy]-3-chlorobenzene CAS No. 90183-79-2](/img/structure/B14383756.png)
1-[3-(Benzenesulfonyl)propoxy]-3-chlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Benzenesulfonyl)propoxy]-3-chlorobenzene is an organic compound that features a benzene ring substituted with a benzenesulfonyl group and a chlorobenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Benzenesulfonyl)propoxy]-3-chlorobenzene typically involves the reaction of 3-chlorophenol with 3-chloropropyl benzenesulfonate. The reaction is carried out under basic conditions, often using a strong base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the concentration of reactants, temperature, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Benzenesulfonyl)propoxy]-3-chlorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions at the benzylic position, where the benzenesulfonyl group is replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: The benzenesulfonyl group can be reduced to form the corresponding sulfide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Nucleophilic Substitution: Products include various substituted benzenesulfonyl derivatives.
Oxidation: Major products are sulfone derivatives.
Reduction: The primary product is the corresponding sulfide.
Scientific Research Applications
1-[3-(Benzenesulfonyl)propoxy]-3-chlorobenzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(Benzenesulfonyl)propoxy]-3-chlorobenzene involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The compound’s effects are mediated through its ability to undergo nucleophilic substitution and other chemical transformations, which can alter its interactions with biological molecules and pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(Benzenesulfonyl)propoxy]-4-chlorobenzene
- 1-[3-(Benzenesulfonyl)propoxy]-2-chlorobenzene
- 1-[3-(Benzenesulfonyl)propoxy]-3-bromobenzene
Uniqueness
1-[3-(Benzenesulfonyl)propoxy]-3-chlorobenzene is unique due to the specific positioning of the benzenesulfonyl and chlorobenzene groups, which influence its reactivity and potential applications. The presence of the chlorobenzene moiety can affect the compound’s electronic properties and its interactions with other molecules, making it distinct from similar compounds.
Properties
CAS No. |
90183-79-2 |
|---|---|
Molecular Formula |
C15H15ClO3S |
Molecular Weight |
310.8 g/mol |
IUPAC Name |
1-[3-(benzenesulfonyl)propoxy]-3-chlorobenzene |
InChI |
InChI=1S/C15H15ClO3S/c16-13-6-4-7-14(12-13)19-10-5-11-20(17,18)15-8-2-1-3-9-15/h1-4,6-9,12H,5,10-11H2 |
InChI Key |
LAAXHGFNVPMBAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCOC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


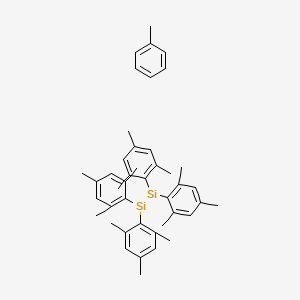
![2-[(4-Chlorophenyl)sulfanyl]-3-[(4-fluorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14383674.png)
![2-Phenyl-1-thia-3-azaspiro[4.5]dec-2-ene](/img/structure/B14383681.png)

![{[5-(4-Fluorophenyl)-1,2,4-triazin-3-yl]sulfanyl}acetic acid](/img/structure/B14383699.png)
![1-[2,5-Bis(acetyloxy)phenyl]thian-1-ium chloride](/img/structure/B14383706.png)
![1-{2-Chloro-5-methyl-3-[(oxiran-2-yl)methoxy]phenyl}pyrrolidine](/img/structure/B14383709.png)
![N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B14383721.png)
![2-Diazonio-1-(3-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)-3-oxobut-1-en-1-olate](/img/structure/B14383723.png)
